molecular formula C22H27N3O5S B11224250 N-[2-(tert-butylcarbamoyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-[2-(tert-butylcarbamoyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11224250
M. Wt: 445.5 g/mol
InChI Key: DSKSTDZVDJSFFY-UHFFFAOYSA-N
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Description

N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a methanesulfonyl group, and a tert-butylcarbamoyl group. These structural features contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[2-(tert-butylcarbamoyl)phenyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C22H27N3O5S/c1-22(2,3)24-20(26)15-9-5-6-10-16(15)23-21(27)19-13-14-25(31(4,28)29)17-11-7-8-12-18(17)30-19/h5-12,19H,13-14H2,1-4H3,(H,23,27)(H,24,26)

InChI Key

DSKSTDZVDJSFFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Methanesulfonyl Group: This step often involves the use of methanesulfonyl chloride under basic conditions.

    Attachment of the Tert-Butylcarbamoyl Group: This is usually done using tert-butyl isocyanate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
  • N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[2-(4-FLUOROPHENYL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE
  • N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(4-FLUOROBENZENE)SULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its combination of a benzoxazepine ring and a methanesulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

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